molecular formula C6H9N3O2 B12983481 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B12983481
M. Wt: 155.15 g/mol
InChI Key: WYQPRUZQVMWMST-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The general reaction scheme is as follows:

    Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like ethanol or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of enzymatic pathways, which is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.

    Benzotriazole: A triazole derivative used as a corrosion inhibitor and in UV stabilizers.

    Tetrazole: A related heterocycle with four nitrogen atoms, used in pharmaceuticals and explosives.

Uniqueness

2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position of the triazole ring enhances its lipophilicity and can influence its interaction with biological targets .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-ethyltriazol-4-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-2-9-7-4-5(8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

WYQPRUZQVMWMST-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)CC(=O)O

Origin of Product

United States

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